molecular formula C9H9BrFNO2 B1424999 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 801303-33-3

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1424999
M. Wt: 262.08 g/mol
InChI Key: GDYDISRVUKFNSH-UHFFFAOYSA-N
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Patent
US08822447B2

Procedure details

Into a 1000-mL round-bottom flask, was placed a solution of 4-bromo-2-fluorobenzoic acid (50 g, 229.36 mmol, 1.00 equiv) in dichloromethane (600 mL), N-methoxymethanamine hydrochloride (25 g, 257.73 mmol, 1.10 equiv). To the resulting mixture was added DIC (32 g, 253.97 mmol, 1.10 equiv) at 0° C. The resulting solution was stirred for 4 h at room temperature. The reaction was then quenched by the addition of water (500 mL). The solids were filtered out. The resulting solution was extracted with DCM (2×300 mL) and the organic layers combined. The resulting mixture was washed with water (2×300 mL), and sodium carbonate (1×300 mL). The resulting mixture was washed with brine (1×300 mL), then dried over anhydrous sodium sulfate and concentrated under vacuum to yield 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide as colorless oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([F:11])[CH:3]=1.Cl.[CH3:13][O:14][NH:15][CH3:16].CC(C)N=C=NC(C)C>ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:15]([O:14][CH3:13])[CH3:16])=[O:7])=[C:4]([F:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)F
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
Cl.CONC
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
CC(N=C=NC(C)C)C
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1000-mL round-bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of water (500 mL)
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with DCM (2×300 mL)
WASH
Type
WASH
Details
The resulting mixture was washed with water (2×300 mL), and sodium carbonate (1×300 mL)
WASH
Type
WASH
Details
The resulting mixture was washed with brine (1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)N(C)OC)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.